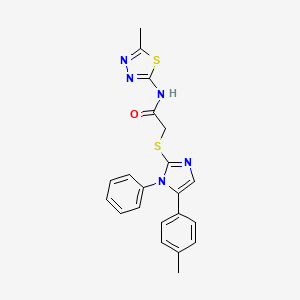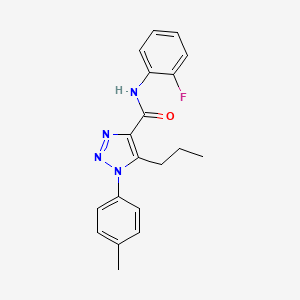
N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic molecule that likely exhibits a complex structure due to the presence of multiple functional groups such as the triazole ring, fluorophenyl, and carboxamide moieties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related triazole compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of a triazole derivative was achieved using a five-step process starting from 4-chlorobenzenamine . Similarly, the synthesis of N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide would likely involve the acylation of an amino triazole with a fluorobenzoyl chloride derivative, followed by further functionalization with a propyl group and a 4-methylphenyl moiety.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using crystallographic analysis. For example, the crystal structure of a morpholino-indazole-carboxamide was determined, providing insights into the molecular conformation and intermolecular interactions . The structure of N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide would likely exhibit similar characteristics, with potential for hydrogen bonding and π-π interactions due to the presence of aromatic rings and amide groups.
Chemical Reactions Analysis
Triazole compounds can undergo various chemical reactions, including Fries rearrangement, as demonstrated in the catalyst- and solvent-free synthesis of a 2-fluoro-triazole derivative . The N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide could potentially participate in similar reactions, depending on the substituents' positions and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be quite diverse. For instance, some triazole compounds exhibit bright blue fluorescence, large Stokes shifts, and prolonged fluorescence lifetimes, with photophysical properties sensitive to structural changes and the microenvironment . The compound may also display unique solvatochromic behavior, fluorescence, and pH sensitivity, which could be explored for sensor applications or biological research.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds with similar structural features, particularly those containing triazole and fluorophenyl groups, have been synthesized and investigated for their biological activities. For instance, triazole derivatives have been explored for their antitumor, antimicrobial, and analgesic potential. The synthesis of such compounds often involves innovative methods, including microwave-assisted synthesis, and aims at producing molecules with significant biological activities. These molecules have been evaluated against various cancer cell lines and pathogens, indicating their potential in developing new therapeutic agents (Hao et al., 2017); (Moreno-Fuquen et al., 2019).
Structural and Theoretical Studies
Research on triazole derivatives also extends to structural and theoretical studies, which are crucial for understanding the molecular basis of their biological activities. Crystallographic analysis and density functional theory (DFT) calculations have been employed to study the molecular structures and intermolecular interactions of these compounds. Such studies provide insights into the factors influencing the biological activities and pharmacokinetics of these molecules (Kane et al., 1995); (Shukla et al., 2014).
Application in Drug Discovery
The structural motifs present in the specified compound are commonly found in molecules with significant pharmacological profiles. Research has shown that fluorophenyl and triazole derivatives can serve as key scaffolds in the design and development of new drugs with enhanced efficacy and selectivity. These compounds have been synthesized and evaluated for various pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This underscores the importance of such compounds in the discovery and development of new therapeutic agents (Aliabadi et al., 2010); (Safronov et al., 2020).
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-3-6-17-18(19(25)21-16-8-5-4-7-15(16)20)22-23-24(17)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUYASWRJMQELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

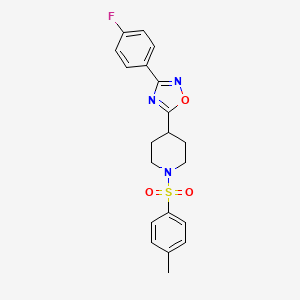


![N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2519262.png)
![(1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2519263.png)


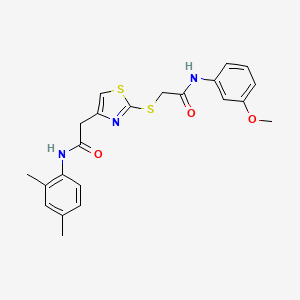
![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide](/img/structure/B2519268.png)
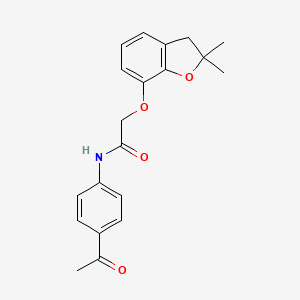

![4-chloro-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2519275.png)

